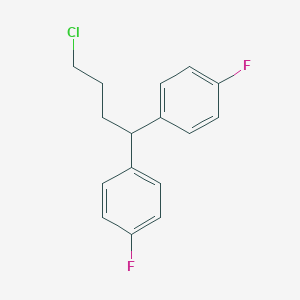
2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14ClNO4 and a molecular weight of 223.65 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring substituted with a 2-chloro-2-nitropropoxy group. This compound is used as an intermediate in the synthesis of various organic molecules and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-chloro-2-nitropropane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Tetrahydropyran+2-chloro-2-nitropropane→this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly used.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of new compounds with substituted groups.
Applications De Recherche Scientifique
2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic reduction and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chloro-2-nitropropoxy)oxane
- 2-(2-chloro-2-nitropropoxy)butane
Uniqueness
2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran is unique due to its tetrahydropyran ring structure, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Propriétés
IUPAC Name |
2-(2-chloro-2-nitropropoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4/c1-8(9,10(11)12)6-14-7-4-2-3-5-13-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXCGZPUSLGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCCO1)([N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)








